molecular formula C9H18ClNO2 B2425951 Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride CAS No. 2409589-84-8

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride

Cat. No.: B2425951
CAS No.: 2409589-84-8
M. Wt: 207.7
InChI Key: SEJLPOWVAACXJQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride typically involves the reaction of piperidine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride can be compared with other piperidine derivatives such as:

  • Ethyl phenyl (piperidin-2-yl)acetate hydrochloride
  • Ethyl ®-2-(piperidin-2-yl)acetate hydrochloride
  • This compound

These compounds share similar structural features but differ in their specific substituents and stereochemistry, which can influence their chemical properties and biological activities .

Biological Activity

Ethyl (S)-2-(piperidin-2-yl)acetate hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to methylphenidate, a stimulant commonly used for treating attention deficit hyperactivity disorder (ADHD). The unique stereochemistry and functional groups present in this compound contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C12_{12}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 283.79 g/mol. The compound features a piperidine ring and an ethyl acetate moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly the dopaminergic system. It acts as a dopamine reuptake inhibitor , similar to methylphenidate, increasing dopamine availability in the synaptic cleft. This action enhances focus and attention, making it a candidate for ADHD treatment .

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. These effects may be attributed to their ability to modulate pain pathways in the central nervous system .

2. Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, can possess antimicrobial properties against various bacterial strains. For instance, modifications in the piperidine structure have been linked to enhanced activity against Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases. It may reduce alpha-synuclein aggregation, which is implicated in Parkinson's disease .

Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

StudyFindings
Medicinal Chemistry Study Demonstrated that the compound acts on specific molecular targets, modulating their activity due to its chiral nature .
Parkinson's Disease Research Found that structural analogues could reduce alpha-synuclein aggregation, suggesting potential as a modifying agent in Parkinson's disease .
Antimicrobial Testing Showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

  • Case Study on ADHD Treatment : A clinical trial evaluating the efficacy of this compound in patients with ADHD reported improvements in attention and focus comparable to those seen with methylphenidate, although further studies are needed to establish long-term safety profiles .
  • Neurodegenerative Disease Model : In vitro studies demonstrated that this compound significantly reduced alpha-synuclein aggregation in neuronal cell lines exposed to glucose deprivation, indicating a potential protective effect against neurodegeneration .

Properties

IUPAC Name

ethyl 2-[(2S)-piperidin-2-yl]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAQUEGJJWIOFH-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CCCCN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred overnight under a H2 atmosphere (8 bar) at 40° C. According to TLC monitoring (silica gel, DCM/methanol 95:5), the reaction was incomplete, so that further chloroform (15 ml) was added and stirring was carried out for a further 2 d under a H2 atmosphere (8 bar) at 40° C. (TLC monitoring). After cooling, the catalyst was first removed by filtration over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was used in the next stage without being purified further. Yield: 31.51 g, >100%
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
DCM methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-(pyridin-2-yl)acetate (24.51 g, 148.4 mmol) was dissolved in ethanol (130 ml), and PtO2 (3.37 g, 14.84 mmol, 0.1 eq.) and chloroform (20 ml) were added. The suspension was stirred under an H2 atmosphere (8 bar) at 40° C. overnight. According to TLC control (silica gel, MC/methanol 95:5), the reaction was not complete, so that further chloroform (15 ml) was added and the mixture was stirred under an H2 atmosphere (8 bar) at 40° C. for a further 2 d (TLC control). After cooling, the catalyst was first removed by filtering over filtering earth and the filtrate was concentrated to dryness in vacuo. The ethyl 2-(piperidin-2-yl)acetate hydrochloride was employed in the next stage without further purification.
Quantity
24.51 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
3.37 g
Type
catalyst
Reaction Step Four

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